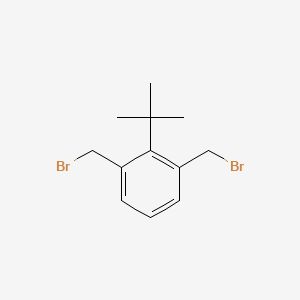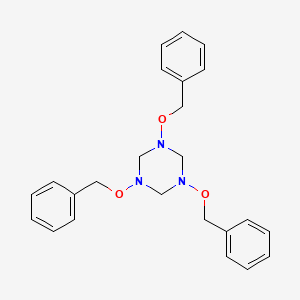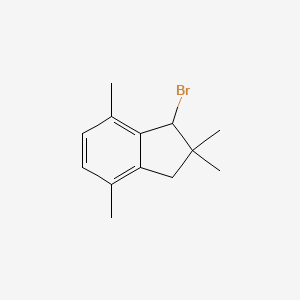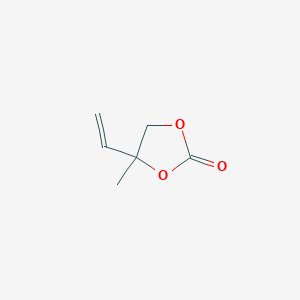
4-Ethenyl-4-methyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C6H8O3 It is a cyclic carbonate with a vinyl group and a methyl group attached to the dioxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxolan-2-one with a vinylating agent under suitable conditions. For example, the reaction with vinyl acetate in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Formed through reduction of the vinyl group.
Substituted Products: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Ethenyl-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, forming long chains or networks. The dioxolan ring can also interact with other molecules, forming stable complexes. These interactions are mediated by the compound’s functional groups and the conditions under which the reactions occur.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the vinyl group.
4-Ethyl-1,3-dioxolan-2-one: Similar structure with an ethyl group instead of a vinyl group.
1,3-Dioxolan-2-one: The parent compound without any substituents.
Uniqueness
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both a vinyl group and a methyl group on the dioxolan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry and materials science.
Propriétés
Numéro CAS |
96548-13-9 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
4-ethenyl-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3 |
Clé InChI |
CHEDCMPRPAISMY-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=O)O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14346222.png)
![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
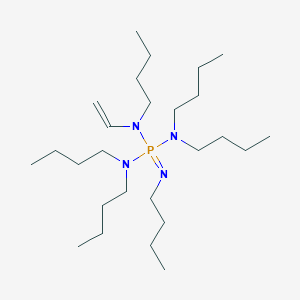
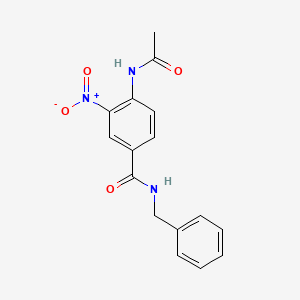
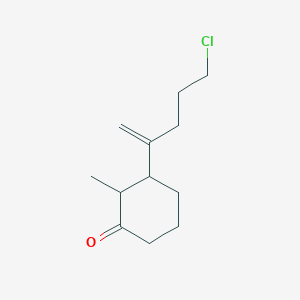
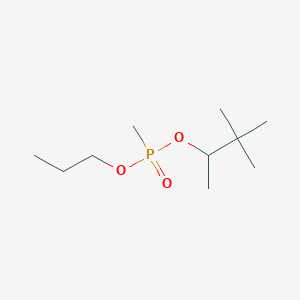
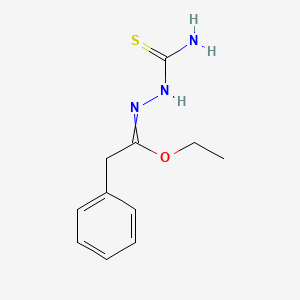
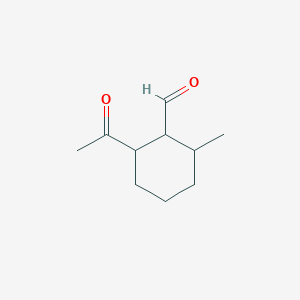
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
